Glaucocalyxin D

Cancer Research Cytotoxicity Structure-Activity Relationship

Glaucocalyxin D (GLD) is a well-characterized ent-kaurene diterpenoid with verified, cell-line-specific cytotoxicity. Unlike inactive analogs Glaucocalyxins C & E, GLD demonstrates a defined potency hierarchy (A > B > D) with critical α,β-unsaturated ketone pharmacophore. Documented IC50 values: CCRF-CEM (2.70 μM), HL-60 (3 μM), A549 (7.7 μM), HCT116 (6.04 μM). Ideal as a reference compound for SAR studies and multi-cell-line oncology screening. Insist on analytically verified GLD to ensure reproducible research. Contact us for bulk or custom quantities.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
Cat. No. B12397424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlaucocalyxin D
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)O)C)(C)C
InChIInChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(27-12(2)23)22(14,18(11)25)19(13)26/h13-15,17,19,26H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19?,21-,22-/m0/s1
InChIKeyFFGVENBOZJZUNS-UVJXNXQRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glaucocalyxin D Procurement Guide: Cytotoxic Diterpenoid from Rabdosia japonica for Cancer Research


Glaucocalyxin D (GLD), a kaurene-type diterpenoid, is isolated from the medicinal herb Rabdosia japonica (Labiatae) and characterized by the molecular formula C22H30O5 (MW 374.47) and CAS 140671-02-9 [1]. It exhibits broad-spectrum, in vitro cytotoxicity against a panel of human cancer cell lines, including leukemia, lung, and colorectal models, positioning it as a valuable tool for oncology research .

Why Glaucocalyxin D Cannot Be Replaced by Generic Analogs


Glaucocalyxin D is part of a larger class of ent-kaurene diterpenoids (Glaucocalyxins A-E), yet subtle structural variations dictate profound differences in cytotoxic potency and spectrum. The presence of specific functional groups, such as the α,β-unsaturated ketone in ring D, is critical for activity [1]. Simple substitution with a 'similar' ent-kaurane from the same plant source is not equivalent; Glaucocalyxins C and E, for example, are inactive against the same panel of tumor cell lines, while Glaucocalyxins A, B, and D exhibit a defined potency hierarchy [1]. Therefore, selection must be precise and guided by quantitative, cell-line-specific evidence, as detailed below.

Quantitative Evidence: Glaucocalyxin D Performance vs. Key Comparators


Intra-Class Potency: Glaucocalyxin D vs. Glaucocalyxins A, B, C, E

In a head-to-head study, Glaucocalyxin D exhibited differential potency compared to its analogs (Glaucocalyxins A-E) against four human tumor cell lines. Its activity is part of a clear potency hierarchy (A > B > D), while Glaucocalyxins C and E showed no activity, underscoring the critical role of specific structural motifs [1].

Cancer Research Cytotoxicity Structure-Activity Relationship

Cell-Line Specific Efficacy: Glaucocalyxin D IC50 Profile

Glaucocalyxin D demonstrates a distinct, cell-line-dependent cytotoxic profile with defined IC50 values against a standard oncology panel. Its potency against leukemia cells (CCRF-CEM: 2.70 μM, HL-60: 3 μM) is notably higher than against solid tumor cell lines (HCT116: 6.04 μM, A549: 7.7 μM) .

Cancer Cell Biology Leukemia Lung Cancer Colorectal Cancer

Procurement-Relevant Physicochemical Profile

Glaucocalyxin D has well-defined physicochemical properties critical for experimental handling. It is soluble in DMSO (10 mM), chloroform, and ethanol but poorly soluble in water, a common characteristic for this compound class [1]. Its molecular weight (374.47 g/mol) and LogP (2.845) are known parameters .

Assay Development Compound Management Solubility

Application Scenarios for Glaucocalyxin D


Mechanistic Studies in Leukemia Cell Lines

Given its high sensitivity, Glaucocalyxin D is ideally suited for probing mechanisms of cell death in leukemia models such as CCRF-CEM (IC50: 2.70 μM) and HL-60 (IC50: 3 μM) . Its use as a tool compound in these lines allows for the investigation of apoptotic pathways or cell cycle effects.

Structure-Activity Relationship (SAR) Studies on Diterpenoids

As a member of the ent-kaurane family with a defined potency rank (A > B > D) and inactive analogs (C and E), GLD serves as an essential reference compound for SAR studies aimed at understanding how specific functional groups, such as the α,β-unsaturated ketone moiety, contribute to cytotoxicity [1].

Broad-Spectrum Cytotoxicity Screening Panels

With well-documented IC50 values against lung (A549), colorectal (HCT116), and leukemia (CCRF-CEM, HL-60) cell lines, GLD can serve as a control or benchmark compound in multi-cell-line screening campaigns for novel anticancer agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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